molecular formula C18H10O4 B1381551 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone CAS No. 32385-21-0

1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone

Cat. No. B1381551
CAS RN: 32385-21-0
M. Wt: 290.3 g/mol
InChI Key: FZRWSMCCAPTQBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a review of the methods used to synthesize the compound, including any catalysts or reagents used, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, possibly using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including any known reactions it undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Conformational Analysis

A study on the conformational analysis of compounds related to 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone revealed interesting insights. The dipole moments of similar compounds were measured in different solvents, and it was found that these compounds predominantly exist in either the gauche or trans conformation depending on their structural specifics. This was determined through experimental methods and molecular-orbital calculations, with crystal and molecular structures analyzed using X-ray diffraction methods. Such conformational analyses are crucial in understanding the physical properties and potential applications of these compounds in various scientific fields (Lam, Ma, Huang, & Liang, 2003).

Novel Synthesis Methods

Innovations in synthetic methods for compounds structurally similar to 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone have been explored. An unexpected oxygen participation in a novel synthesis process for related compounds was reported. This synthesis method showcases a novel reaction mechanism and highlights the flexibility and potential for innovative approaches in the synthesis of complex organic compounds (Xu, Huang, Song, Meng, & Matsuura, 2002).

Photochemical and Photochromic Properties

Research into the photochemical and photochromic properties of derivatives of 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone has provided new insights into their behavior under light exposure. Studies show that certain compounds exhibit photochromism in solid state, while others do not, depending on their structural characteristics. This opens up potential applications in materials science, particularly in areas like photonic switching and data storage technologies (Liu, Han, Song, Wei, Pang, & Meng, 2008).

Fluorescent Properties

A designed fluorescent anthracene derivative structurally related to 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone was synthesized and studied for its fluorescence properties. The compound showed a high photoluminescence quantum yield, emphasizing its potential in applications like organic light-emitting diodes (OLEDs) and fluorescent labeling in biological systems (Uejima, Sato, Masahiro, Wakamiya, Suzuki, Suzuki, Fukushima, Tanaka, Murata, Adachi, & Kaji, 2014).

Safety And Hazards

This would involve studying any known hazards associated with the compound, such as toxicity or flammability, and any precautions that need to be taken when handling it .

properties

IUPAC Name

5-(1,3-dioxoinden-5-yl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O4/c19-15-7-17(21)13-5-9(1-3-11(13)15)10-2-4-12-14(6-10)18(22)8-16(12)20/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRWSMCCAPTQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC4=C(C=C3)C(=O)CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250635
Record name [5,5′-Bi-1H-indene]-1,1′,3,3′(2H,2′H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone

CAS RN

32385-21-0
Record name [5,5′-Bi-1H-indene]-1,1′,3,3′(2H,2′H)-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32385-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5,5′-Bi-1H-indene]-1,1′,3,3′(2H,2′H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone
Reactant of Route 2
1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone
Reactant of Route 3
1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone
Reactant of Route 4
1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone
Reactant of Route 5
1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone
Reactant of Route 6
1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone

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